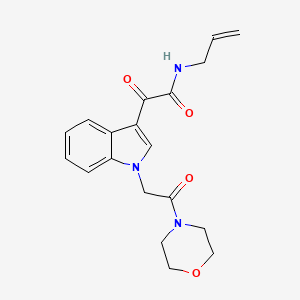

N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a 2-oxoacetamide backbone substituted with a morpholino-2-oxoethyl group at the indole nitrogen and an allyl group at the acetamide nitrogen. The morpholino group may enhance solubility and influence pharmacokinetics, while the allyl substitution could modulate receptor binding or metabolic stability.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h2-6,12H,1,7-11,13H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGQCQZPHXHLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by morpholine.

Allylation: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

Final Coupling: The final step involves coupling the morpholino-indole derivative with an oxoacetamide moiety, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the oxo groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. Its morpholine ring is known to enhance the solubility and bioavailability of compounds, making it a valuable tool in drug discovery.

Medicine

Medically, this compound has potential as a lead compound for the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Mechanisms of Action

- Anticancer Agents :

- Antimicrobial Agents :

Substituent Effects on Activity and Selectivity

- Adamantane Group : Enhances lipophilicity and cellular uptake, contributing to potent anticancer activity in HepG2 cells .

- Fluorinated Substituents : Compounds like N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide may enhance binding to hydrophobic pockets in enzymes or receptors .

- Allyl Group : Could reduce steric hindrance compared to bulkier substituents (e.g., adamantane), favoring interaction with specific apoptotic pathways.

Efficacy and Selectivity

Biological Activity

N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

This structure features an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar indole structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. A related compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent activity .

Table 1: Anticancer Activity of Related Indole Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | HeLa | 0.52 |

| Compound 7d | MCF-7 | 0.34 |

| Compound 7d | HT-29 | 0.86 |

| N-Acetyl Indole Derivative | SKOV-3 | 23.69 |

Mechanistic studies suggest that these compounds induce apoptosis in a dose-dependent manner and can arrest the cell cycle at the G2/M phase, which is crucial for cancer treatment strategies .

Antibacterial Activity

The antibacterial properties of N-allyl derivatives have also been explored, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Related compounds have shown low minimum inhibitory concentrations (MICs), indicating effective antibacterial activity. For example, some indole derivatives exhibited MIC values as low as 0.98 μg/mL against MRSA .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Indole Derivative 3k | MRSA | 0.98 |

| Indole Derivative 3k | S. aureus | 3.90 |

The mechanism by which N-allyl derivatives exert their biological effects involves interaction with specific molecular targets within cells. These may include enzymes and receptors involved in critical biological pathways. For instance, some indole derivatives inhibit tubulin polymerization, a vital process for cell division, thereby contributing to their anticancer properties .

Case Studies

In a recent study focusing on the synthesis and evaluation of indole derivatives, several compounds were tested for their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications to the indole structure significantly influenced biological activity, underscoring the importance of chemical structure in drug design .

Q & A

Q. What are the primary synthetic routes for synthesizing N-allyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Indole core functionalization : Alkylation or acylation at the indole nitrogen using reagents like 2-chloroethyl morpholino ketone.

- Oxoacetamide coupling : Condensation of the indole intermediate with N-allyl oxoacetamide via carbodiimide-mediated coupling (e.g., HATU/DIPEA in DMF) .

- Optimization factors : Temperature (0–25°C), solvent polarity (DMF or dichloromethane), and catalyst loading (1–2 eq.) significantly affect yields. For example, low temperatures reduce unwanted byproducts like N-overacylation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR verify the indole proton environment (δ 7.2–8.1 ppm) and morpholino carbonyl (δ 170–175 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.18) and fragmentation patterns .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and morpholino C-O (~1100 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Screening against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative pathogens (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding poses with receptors (e.g., serotonin receptors) by analyzing hydrogen bonds between the morpholino oxygen and active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives with lower RMSD values .

- QSAR studies : Correlate substituent effects (e.g., allyl vs. benzyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to eliminate variability .

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the oxoacetamide group) that may confound results .

- Crystallographic validation : Co-crystallize the compound with its target (e.g., using SHELXL for refinement) to confirm binding modes .

Q. How can reaction byproducts during synthesis be minimized or characterized?

- Byproduct identification : Use HPLC-MS to detect intermediates (e.g., overalkylated indole derivatives) and adjust stoichiometry of reagents .

- Purification protocols : Gradient flash chromatography (silica gel, 5–10% MeOH/CH₂Cl₂) or recrystallization (ethyl acetate/hexane) to isolate the target compound .

- Kinetic studies : Monitor reaction progress via in situ FTIR to optimize reaction times and suppress side reactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Catalyst recovery : Immobilize coupling agents (e.g., HATU on silica) for reuse, reducing costs .

- Thermal control : Implement flow chemistry to manage exothermic reactions during indole alkylation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Indole alkylation | 2-Chloroethyl morpholino ketone, K₂CO₃, DMF, 60°C | 72 | 95 |

| Oxoacetamide coupling | HATU, DIPEA, DMF, 0°C → rt | 68 | 98 |

| Final purification | Recrystallization (EtOAc/hexane) | 85 | 99.5 |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.